An In-depth Technical Guide to 6-Chloro-7-fluoroindoline-2,3-dione: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 6-Chloro-7-fluoroindoline-2,3-dione: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-7-fluoroindoline-2,3-dione, a halogenated derivative of isatin, is a synthetic compound of significant interest in medicinal chemistry. Isatin and its analogs are known to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthesis protocol, and the potential biological activities of 6-Chloro-7-fluoroindoline-2,3-dione, based on the current body of scientific literature on related compounds. The information is presented to facilitate further research and drug development efforts centered on this promising scaffold.
Chemical Properties
6-Chloro-7-fluoroindoline-2,3-dione, with the CAS number 942493-23-4, is a solid at room temperature. Its core structure is an indoline-2,3-dione, also known as isatin, substituted with a chlorine atom at the 6-position and a fluorine atom at the 7-position.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 942493-23-4 | [1] |
| Molecular Formula | C₈H₃ClFNO₂ | [1] |
| Molecular Weight | 199.57 g/mol | [1] |
| Appearance | Solid | - |
| Storage | Sealed in dry, room temperature | - |
| Purity | Typically >97% | - |
Spectral Data (Predicted)
Due to the limited availability of specific spectral data for 6-Chloro-7-fluoroindoline-2,3-dione, the following are predicted values based on analyses of structurally similar compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, showing splitting patterns influenced by the chlorine and fluorine substituents. An N-H proton signal (if not exchanged) would appear as a broad singlet. |
| ¹³C NMR | Carbonyl carbons (C2 and C3) resonating at approximately 180-190 ppm and 160-170 ppm, respectively. Aromatic carbons would appear in the 110-150 ppm region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen atoms. |
| IR (Infrared) Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ketone and lactam groups (around 1700-1750 cm⁻¹), and C-Cl and C-F stretching in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the isatin core. |
Synthesis and Experimental Protocols
Putative Synthesis of 6-Chloro-7-fluoroindoline-2,3-dione
The following protocol is a proposed method and would require optimization.
Reaction Scheme:
3-Chloro-2-fluoroaniline → 6-Chloro-7-fluoroindoline-2,3-dione
Materials:
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3-Chloro-2-fluoroaniline
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Chloral hydrate
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Hydroxylamine hydrochloride
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Concentrated sulfuric acid
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Sodium sulfate (anhydrous)
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Hydrochloric acid
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Water
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Ethanol
Procedure:
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Formation of the isonitrosoacetanilide:
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In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-chloro-2-fluoroaniline in a solution of hydrochloric acid and water.
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To this solution, add a solution of chloral hydrate and anhydrous sodium sulfate in water.
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Slowly add a solution of hydroxylamine hydrochloride in water, maintaining the temperature below 30°C.
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Stir the mixture for several hours until the reaction is complete (monitored by TLC).
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The resulting precipitate of the isonitrosoacetanilide derivative is filtered, washed with cold water, and dried.
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Cyclization to 6-Chloro-7-fluoroindoline-2,3-dione:
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Carefully add the dried isonitrosoacetanilide derivative in small portions to pre-heated concentrated sulfuric acid (around 70-80°C).
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After the addition is complete, heat the mixture for a short period.
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Cool the reaction mixture and pour it onto crushed ice.
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The precipitated 6-Chloro-7-fluoroindoline-2,3-dione is filtered, washed thoroughly with water until neutral, and then dried.
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Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.
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Biological Activity and Signaling Pathways
While specific studies on the biological activity of 6-Chloro-7-fluoroindoline-2,3-dione are limited, the broader class of isatin derivatives is well-documented for a variety of pharmacological effects.[2][3][4] Halogenation, particularly at the 5, 6, and 7-positions of the isatin ring, has been shown to enhance cytotoxic and antineoplastic activities.[5]
Potential Biological Activities
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Anticancer Activity: Isatin derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring can enhance this activity.
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Enzyme Inhibition: Isatins are known to be inhibitors of various enzymes, including caspases, kinases, and proteases. This inhibitory action is a key mechanism behind their therapeutic effects.
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Antibacterial and Antiviral Activity: Many isatin derivatives have demonstrated significant activity against a range of bacteria and viruses.
Postulated Signaling Pathway Involvement
Based on the known mechanisms of isatin derivatives, 6-Chloro-7-fluoroindoline-2,3-dione could potentially modulate several key signaling pathways involved in cell growth, proliferation, and death.
